2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and thiadiazolyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-methoxyphenol and 3-methylphenyl-1,3,4-thiadiazole separately. These intermediates are then coupled through a series of reactions, including acylation and amination, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final coupling reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The methoxyphenoxy and thiadiazolyl groups enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(2-methoxyphenoxy)-N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(2-methoxyphenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-12-6-5-7-13(10-12)17-20-21-18(25-17)19-16(22)11-24-15-9-4-3-8-14(15)23-2/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
LNNLFAPHEAYLTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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